molecular formula C23H20N2O4 B15085333 4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

Cat. No.: B15085333
M. Wt: 388.4 g/mol
InChI Key: LLWDPPBLWQOUIM-BUVRLJJBSA-N
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Description

4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate typically involves the condensation of 2-methoxybenzoyl hydrazine with 4-formylphenyl 3-methylbenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxybenzoyl and methylbenzoate groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H20N2O4/c1-16-6-5-7-18(14-16)23(27)29-19-12-10-17(11-13-19)15-24-25-22(26)20-8-3-4-9-21(20)28-2/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

LLWDPPBLWQOUIM-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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